

Application Notes and Protocols: 3-Octanol as a Fragrance Ingredient in Cosmetics

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Compound of Interest

Compound Name: 3-Octanol

Cat. No.: B1198278

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanol is a secondary alcohol and a volatile organic compound naturally present in various plants, fruits, and fungi, contributing to their characteristic aromas.^[1] In the cosmetics industry, it is utilized as a fragrance ingredient in a variety of products, including perfumes, creams, and lotions, prized for its fresh, earthy, and slightly mushroom-like scent.^[1] This document provides detailed application notes, safety data, and experimental protocols relevant to the use of **3-Octanol** in cosmetic formulations.

Physicochemical Properties and Regulatory Information

Property	Value	Reference
Chemical Name	3-Octanol	[2]
CAS Number	589-98-0	[2]
Molecular Formula	C8H18O	[3]
Molecular Weight	130.23 g/mol	[3]
Appearance	Colorless liquid	[4][5]
Odor	Earthy, herbaceous, mushroom, nutty	[1][6]
Boiling Point	174-176 °C	[5]
Flash Point	67 °C	[5]
Solubility	Soluble in alcohol and ether; insoluble in water	[7]
Regulatory Compliance	Follows IFRA guidelines; meets purity specifications of JECFA	[8]

Safety and Toxicology Data

The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment of **3-Octanol**, concluding that it is safe for use as a fragrance ingredient under the current declared levels of use.[2][9] Key toxicological endpoints are summarized below.

Toxicological Endpoint	Result	Method/Comment	Reference
Genotoxicity	Not expected to be genotoxic.	Based on read-across with 3-hexanol.	[2] [9]
Repeated Dose Toxicity	Margin of Exposure (MOE) > 100.	[2] [9]	
Reproductive Toxicity	Margin of Exposure (MOE) > 100.	Based on read-across with 2-octanol.	[2] [9]
Skin Sensitization	Not considered a skin sensitizer.	Based on a human maximization test and read-across with 2-octanol. A 12% solution showed no irritation or sensitization.	[2] [6]
Phototoxicity/Photoallergenicity	Not expected to be phototoxic/photoallergenic.	Based on UV/Vis spectra.	[2] [9]
Local Respiratory Toxicity	Exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material (1.4 mg/day).	[2] [9]	
Acute Dermal Toxicity (Rabbit)	LD50 > 5000 mg/kg	[6]	
Acute Oral Toxicity (Rat)	LD50 > 5000 mg/kg	[6]	

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below, based on standardized OECD guidelines.

Protocol 1: Skin Sensitization - Local Lymph Node Assay (LLNA)

This protocol is based on the OECD Guideline 429 for Skin Sensitization.[\[5\]](#)[\[10\]](#)[\[11\]](#)

Objective: To determine the potential of **3-Octanol** to induce skin sensitization.

Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance. A substance is classified as a sensitizer if it induces a stimulation index (SI) of 3 or greater.[\[10\]](#)

Materials:

- **3-Octanol**
- Vehicle (e.g., acetone:olive oil, 4:1 v/v)
- Positive control (e.g., 25% hexyl cinnamic aldehyde)[\[5\]](#)
- Female CBA/J or CBA/Ca mice (8-12 weeks old)
- [³H]-methyl thymidine
- Scintillation counter

Procedure:

- **Animal Acclimatization:** House mice for at least 5 days under standard laboratory conditions.
- **Dose Formulation:** Prepare a minimum of three concentrations of **3-Octanol** in the chosen vehicle. A concurrent negative control (vehicle only) and a positive control are also required.
- **Application:** On day 1, apply 25 µL of the test substance, negative control, or positive control to the dorsum of each ear of the mice (4-5 animals per group). Repeat this application on days 2 and 3.

- **Thymidine Injection:** On day 6, inject all mice with 250 µL of [3H]-methyl thymidine in phosphate-buffered saline (PBS) via the tail vein.
- **Lymph Node Excision:** Five hours after the thymidine injection, humanely euthanize the mice and excise the auricular lymph nodes from both ears.
- **Cell Suspension and Measurement:** Prepare a single-cell suspension of the pooled lymph nodes for each animal. Measure the incorporation of [3H]-methyl thymidine by β -scintillation counting.
- **Data Analysis:** Calculate the Stimulation Index (SI) for each group by dividing the mean disintegrations per minute (DPM) of the test group by the mean DPM of the negative control group. An SI ≥ 3 indicates a positive result for skin sensitization.

Protocol 2: Acute Dermal Irritation/Corrosion

This protocol is based on the OECD Guideline 404 for Acute Dermal Irritation/Corrosion.[\[4\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Objective: To determine the potential of **3-Octanol** to cause skin irritation or corrosion.

Principle: The test substance is applied to the skin of a single animal in a sequential manner. The degree of skin reaction (erythema and edema) is assessed at specific time points.

Materials:

- **3-Octanol** (liquid)
- Albino rabbits
- Gauze patch (approximately 2.5 cm x 2.5 cm)
- Occlusive dressing

Procedure:

- **Animal Preparation:** Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the rabbit.

- Initial Test (Single Animal):
 - Apply 0.5 mL of undiluted **3-Octanol** to the gauze patch and place it on a small area of the clipped skin.
 - Cover the patch with an occlusive dressing.
 - After a 3-minute exposure, remove the patch. If a corrosive effect is observed, the test is terminated.
 - If no corrosive effect is seen, apply a second patch to a different site for 1 hour.
 - If no corrosion is observed, apply a third patch for 4 hours.
- Confirmatory Test (Two Additional Animals): If no corrosive effect was observed in the initial test, repeat the 4-hour exposure in two additional animals.
- Observation: Observe and score the skin for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days if the effects are not fully reversed.
- Classification: The substance is considered an irritant if it produces reversible inflammatory changes. It is classified as corrosive if it causes irreversible tissue damage.

Signaling Pathways

Olfactory Signal Transduction

The perception of **3-Octanol**'s fragrance is initiated by its interaction with olfactory receptors in the nasal cavity. This triggers a G-protein-mediated signaling cascade.

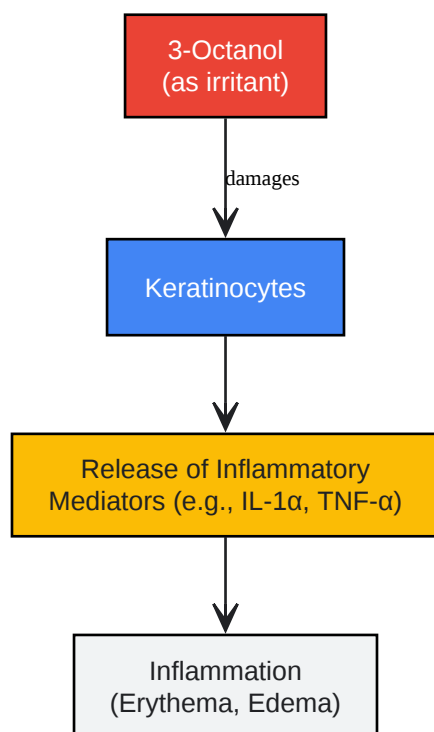


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Caption: Olfactory Signal Transduction Pathway for **3-Octanol**.

Skin Irritation Pathway

Should **3-Octanol** act as an irritant, it would directly damage keratinocytes, leading to the release of inflammatory mediators.

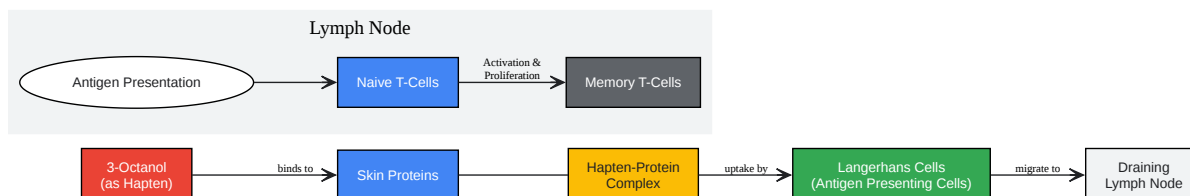


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Caption: Simplified Skin Irritation Pathway.

Allergic Contact Dermatitis (ACD) Sensitization Phase

If **3-Octanol** were to act as a skin sensitizer, it would initiate the sensitization phase of allergic contact dermatitis.



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Caption: Sensitization Phase of Allergic Contact Dermatitis.

Conclusion

Based on the available data, **3-Octanol** is considered safe for its intended use as a fragrance ingredient in cosmetic products. The provided toxicological data and experimental protocols offer a framework for researchers and drug development professionals to understand and further evaluate its safety profile. The signaling pathways illustrate the biological mechanisms underlying its fragrance perception and potential, though unlikely, adverse skin reactions.

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